molecular formula C15H12BrN3OS B4580172 N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea

N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea

Cat. No. B4580172
M. Wt: 362.2 g/mol
InChI Key: KOMSCLXLYRZLPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea often involves the condensation of appropriate amines with isocyanates under mild conditions. This method is exemplified by the synthesis of related benzothiazolyl ureas, where (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine was condensed with substituted phenyl isocyanates to produce a series of novel ureas (Pejchal, Štěpánková, & Drabina, 2011).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea linkage, which often exhibits planar configurations due to intramolecular hydrogen bonding. This feature contributes to the compound's stability and influences its reactivity. The planar configuration of the urea group, mediated by intramolecular N-H...O hydrogen bonds, has been observed in similar compounds, indicating a tendency towards a coplanar arrangement with adjacent aromatic rings, which might also apply to N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea (Shi, 2011).

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their ability to inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, as well as for their anticancer activities. These compounds, including similar benzothiazol-urea derivatives, show promise in vitro against certain cancer cell lines, indicating potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Cytotoxicity and DNA-Topoisomerase Inhibition

New asymmetric ureas and thioureas have been synthesized and demonstrated significant antiproliferative action against Ehrlich carcinoma and K562 human leukemia cells, along with inhibitory activity against DNA topoisomerases I and II-alpha. This highlights their potential as lead compounds for developing new cancer therapies (Esteves-Souza et al., 2006).

Material Science and Structural Studies

Tri-substituted ureas containing an N-methylpiperazine moiety have been synthesized and studied for their spectroscopic, structural, and conformational properties. These studies provide insights into the molecular design and optimization of urea derivatives for material science applications (Iriepa & Bellanato, 2013).

Antifilarial Agents

A series of ureas have demonstrated antifilarial activity against Brugia pahangi and Litomosoides carinii, suggesting their potential as antiparasitic agents. This application underlines the versatility of urea derivatives in addressing a variety of health-related issues (Ram et al., 1984).

Novel Synthetic Routes and Chemical Transformations

Research has explored novel synthetic routes involving urea derivatives, leading to the formation of unique heterocyclic compounds. These studies are critical for advancing synthetic chemistry and developing new methodologies for constructing complex molecules (Peet, 1987).

properties

IUPAC Name

1-(2-bromophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c1-9-6-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMSCLXLYRZLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea

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